An In-depth Technical Guide to 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride
An In-depth Technical Guide to 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, a heterocyclic amine of significant interest in contemporary medicinal chemistry. While specific literature on this exact molecule is emerging, this document synthesizes available data and draws logical inferences from structurally related compounds to present a detailed account of its chemical identity, plausible synthetic routes, potential pharmacological activities, and applications in research and drug development. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Strategic Importance of the Pyrrolidinyl-Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, such as high water solubility, basicity, and the ability to engage in multiple hydrogen bond interactions, make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] When combined with a pyrrolidine moiety, another key heterocyclic structure found in numerous natural products and pharmaceuticals, the resulting pyrrolidinyl-piperazine core offers a rich three-dimensional architecture for exploring chemical space and achieving high-affinity interactions with biological targets.[4]
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride represents a specific embodiment of this promising scaffold. The N-methylation of the piperazine ring can fine-tune its basicity and metabolic stability, while the 3-substitution on the pyrrolidine ring introduces a chiral center, allowing for stereospecific interactions with target proteins. This guide will delve into the technical specifics of this compound, providing a foundational resource for its application in drug discovery programs.
Chemical and Physical Properties
A clear understanding of the fundamental properties of a compound is critical for its effective application in research. The following table summarizes the key identifiers and physicochemical properties of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride.
| Property | Value | Source |
| IUPAC Name | 1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride | - |
| CAS Number | 1390654-38-2 | [5] |
| Molecular Formula | C₉H₂₂Cl₃N₃ | [5] |
| Molecular Weight | 278.65 g/mol | [5] |
| Appearance | White crystalline powder (predicted) | [6] |
| Solubility | Highly soluble in water (as a trihydrochloride salt) | [6] |
Synthesis and Characterization
While specific, peer-reviewed synthetic procedures for 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride are not widely published, a rational and efficient synthesis can be designed based on established methodologies for analogous compounds. Reductive amination is a cornerstone of amine synthesis and represents the most probable route to this target molecule.
Proposed Synthetic Pathway: Reductive Amination
The synthesis would likely commence with the reaction of N-methylpiperazine and a suitable pyrrolidine precursor, such as N-Boc-3-pyrrolidinone, via reductive amination. This is followed by deprotection and salt formation to yield the final product.
Caption: Proposed two-step synthesis of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a predictive methodology based on similar syntheses.[7] Researchers should optimize these conditions for their specific laboratory settings.
Step 1: Synthesis of tert-butyl 3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate
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To a stirred solution of N-Boc-3-pyrrolidinone (1.0 eq) in dichloromethane (DCM, 10 vol), add N-methylpiperazine (1.1 eq).
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Stir the mixture at room temperature for 1 hour.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes.
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Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 vol).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the intermediate.
Step 2: Synthesis of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride
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Dissolve the purified intermediate from Step 1 in a minimal amount of diethyl ether or methanol.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a saturated solution of hydrochloric acid in diethyl ether (or a methanolic HCl solution) until precipitation is complete.
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Stir the resulting slurry at 0 °C for 1 hour.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final trihydrochloride salt.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.
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Mass Spectrometry (MS): To verify the molecular weight of the free base.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Biological Activities and Therapeutic Applications
The pyrrolidinyl-piperazine scaffold is a versatile pharmacophore with a wide range of documented biological activities.[8][9] While specific data for 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is limited, we can infer its potential therapeutic applications based on structurally similar molecules.
Central Nervous System (CNS) Activity
Many piperazine derivatives exhibit significant CNS activity by interacting with various neurotransmitter receptors.[1] The structural features of the title compound suggest potential interactions with dopaminergic and serotonergic systems, making it a candidate for investigation in the context of:
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Antipsychotic agents: Modulation of dopamine D₂ and serotonin 5-HT₂ₐ receptors.
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Antidepressants and Anxiolytics: Interaction with serotonin transporters (SERT) or 5-HT₁ₐ receptors.
Antimicrobial and Cytotoxic Potential
A structurally related compound, 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride, has demonstrated antimicrobial, insecticidal, and cytotoxic effects.[6] This suggests that 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride may also possess similar properties, warranting its evaluation in:
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Antibacterial and antifungal assays: Against a panel of pathogenic microbes.
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Cancer cell line screening: To assess its potential as an anticancer agent.[6]
The following diagram illustrates the potential interaction of such scaffolds with cellular signaling pathways.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1390654-38-2|1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride|BLD Pharm [bldpharm.com]
- 6. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0 | 95 [smolecule.com]
- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
